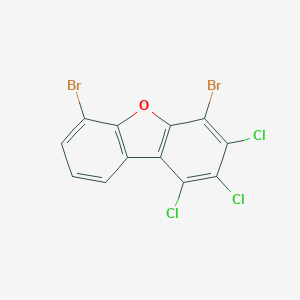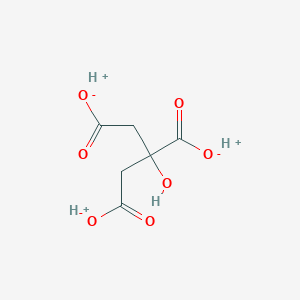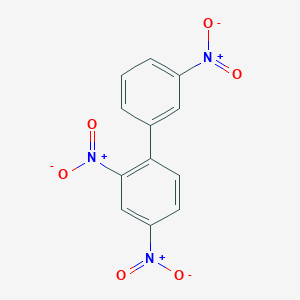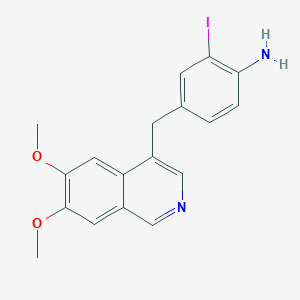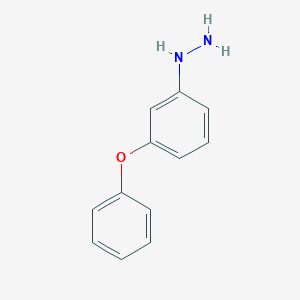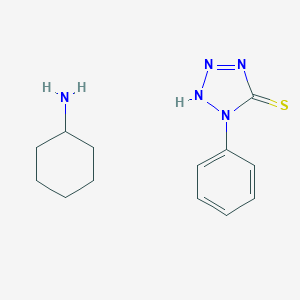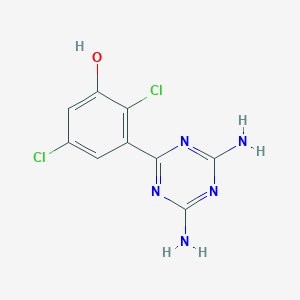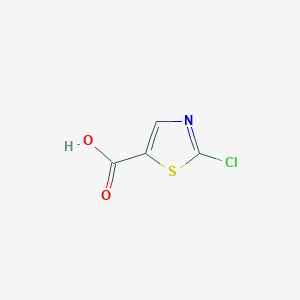
(S)-1-(4-氟苯基)乙醇
描述
Synthesis Analysis
The synthesis of (S)-1-(4-Fluorophenyl)ethanol involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. A notable method utilizes Daucus carota cells as a biocatalyst, achieving yields up to 55% with an enantiomeric excess (ee) of 98%. This process can be optimized by employing various exogenous reducing agents such as ethanol, isopropanol, or glucose, which significantly affect both yield and enantiomeric purity. For instance, biotransformation in the presence of glucose for 48 hours can yield the product with 66% yield and 98% ee. The method showcases the potential of using biological systems for the enantioselective synthesis of chiral alcohols (ChemChemTech, 2022).
Molecular Structure Analysis
X-ray crystallography has been employed to elucidate the molecular structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a related compound, demonstrating its crystallization in the monoclinic system. This structural analysis reveals the presence of intermolecular hydrogen bonding, which plays a crucial role in the stability and conformational preferences of such molecules. These findings contribute to a deeper understanding of the structural features that influence the reactivity and physical properties of fluorophenyl ethanols (The Open Crystallography Journal, 2008).
科学研究应用
Enantioselective Biocatalytic Reduction
- Scientific Field : Biochemistry and Organic Chemistry .
- Application Summary : “(S)-1-(4-Fluorophenyl)ethanol” is obtained by the bioreduction of “1-(4-fluorophenyl)ethanone” in the presence of a P. crispum biocatalyst .
- Methods of Application : The bioreduction is carried out in an aqueous medium at a temperature of 23–27°C . The reaction medium can contain exogenous reducing agents such as ethanol, isopropanol, or glucose .
- Results : The bioreduction leads to the formation of “(S)-1-(4-Fluorophenyl)ethanol” in a 46% yield (90% ee) after 48 hours . .
Chiral Recognition
- Scientific Field : Physical Chemistry .
- Application Summary : Diastereomeric adducts between “(S)-1-(4-fluorophenyl)ethanol” and R and S 2-butanol are formed by supersonic expansion .
- Methods of Application : The method involves a combination of mass-selected resonant two-photon ionization spectroscopy and infrared depletion spectroscopy .
- Results : The results of this application were not detailed in the source .
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)ethanol | |
CAS RN |
101219-73-2 | |
| Record name | (-)-1-(4-Fluorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
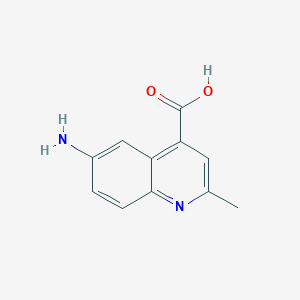
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
